molecular formula C13H9Cl2FO3S B1417244 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride CAS No. 1036509-25-7

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride

Cat. No.: B1417244
CAS No.: 1036509-25-7
M. Wt: 335.2 g/mol
InChI Key: IGPPZHPZZWJTNL-UHFFFAOYSA-N
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Description

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride ( 1036509-25-7) is a bifunctional aromatic compound of significant value in synthetic and medicinal chemistry research. This molecule features a sulfonyl chloride group, a highly reactive electrophile that makes it a versatile sulfonylating agent for the synthesis of sulfonamide derivatives . These derivatives are crucial intermediates in the development and exploration of novel bioactive molecules, including potential therapeutic agents. The compound's structure also incorporates a 2-chloro-4-fluorobenzyl ether group, which can influence the pharmacokinetic properties and binding affinity of resulting molecules . With a molecular formula of C 13 H 9 Cl 2 FO 3 S and a molecular weight of 335.18 g/mol, it serves as a critical building block for researchers constructing compound libraries or investigating structure-activity relationships (SAR) . Its primary research applications include serving as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical and biological screening. As a moisture-sensitive reagent, proper storage is essential; it should be kept sealed in a dry environment at 2-8°C to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO3S/c14-13-7-10(16)2-1-9(13)8-19-11-3-5-12(6-4-11)20(15,17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPPZHPZZWJTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655408
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036509-25-7
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach synthesizes the sulfonyl chloride directly from a suitably substituted benzene precursor, typically 4-((2-chloro-4-fluorobenzyl)oxy)benzene . The key step involves chlorosulfonation, where chlorosulfonic acid introduces the sulfonyl chloride group onto the aromatic ring.

Reaction Scheme:

$$
\text{Aromatic compound} + \text{Chlorosulfonic acid} \rightarrow \text{Sulfonyl chloride derivative}
$$

Procedure:

  • Starting Material: 4-((2-chloro-4-fluorobenzyl)oxy)benzene
  • Reagents: Chlorosulfonic acid (ClSO₃H)
  • Conditions:
    • Conducted under anhydrous conditions to prevent hydrolysis.
    • The reaction is typically performed at low temperatures (0–5°C) to control the exothermic process.
    • The mixture is stirred for several hours, often 4–6 hours, to ensure complete sulfonation.
  • Work-up:
    • The reaction mixture is poured onto ice or cold water to quench excess chlorosulfonic acid.
    • The product is extracted, washed with water to remove residual acids, and dried.
    • Purification is achieved via recrystallization or distillation under reduced pressure.

Advantages:

  • High yield and straightforward process.
  • Suitable for large-scale synthesis.

Chlorosulfonation of a Phenolic Intermediate Followed by O-Substitution

Method Overview:

This method involves first preparing the phenolic precursor, 4-((2-chloro-4-fluorobenzyl)oxy)benzene , then sulfonylating the phenol to form the sulfonic acid, which is subsequently chlorinated to yield the sulfonyl chloride.

Reaction Steps:

Step Reaction Conditions Notes
A. Ether formation React phenol with 2-chloro-4-fluorobenzyl halide (via nucleophilic substitution) Base such as K₂CO₃ in acetone or DMF
B. Sulfonation Treat phenolic compound with chlorosulfonic acid Conduct at 0–5°C, then warm to room temperature
C. Chlorination Convert sulfonic acid to sulfonyl chloride Reflux with excess chlorosulfonic acid or thionyl chloride

Notes:

  • The phenolic intermediate can be prepared via nucleophilic aromatic substitution or O-alkylation.
  • This route offers control over regioselectivity and functional group compatibility.

Alternative Route: Synthesis via Chlorination of the Benzyl Alcohol Intermediate

Method Overview:

In this approach, the benzyl alcohol derivative is first prepared, then oxidized and chlorinated to form the sulfonyl chloride.

Reaction Scheme:

$$
\text{Benzyl alcohol} \xrightarrow{\text{oxidation}} \text{Benzaldehyde} \xrightarrow{\text{oxidation}} \text{Carboxylic acid} \xrightarrow{\text{chlorination}} \text{Sulfonyl chloride}
$$

Procedure:

  • Step 1: O-alkylation of phenol with 2-chloro-4-fluorobenzyl halide to form the benzyl alcohol.
  • Step 2: Oxidize benzyl alcohol to benzaldehyde, then to the corresponding acid.
  • Step 3: Chlorosulfonation of the acid to produce the sulfonyl chloride.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Key Conditions Yield Remarks
1. Direct Chlorosulfonation 4-((2-chloro-4-fluorobenzyl)oxy)benzene Chlorosulfonic acid 0–5°C, anhydrous, 4–6 hrs High Efficient for large scale
2. Phenolic Intermediate Route Phenol derivative Chlorosulfonic acid 0–5°C, then reflux Moderate to high Good regioselectivity
3. Benzyl Alcohol Route Benzyl halide Oxidants, chlorinating agents Controlled temperature Variable Multi-step, more complex

Research Findings and Notes

  • Patented methods suggest that chlorosulfonic acid is the most common reagent for direct sulfonyl chloride synthesis from aromatic compounds, offering high yields and operational simplicity (see patent GB2135666A).
  • Reaction optimization involves controlling temperature and reagent equivalents to minimize side reactions and maximize product purity.
  • Purification typically involves washing with water, drying over anhydrous agents, and recrystallization or distillation.
  • Safety considerations: Chlorosulfonic acid is highly corrosive; reactions should be performed in well-ventilated fume hoods with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediates
    • Sulfonyl chlorides are pivotal in the synthesis of various pharmaceuticals. The compound is utilized as an intermediate for synthesizing sulfonamide drugs, which are effective antibacterial agents.
    • Case Study: Research indicates that derivatives of this compound can exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic formulations .
  • Targeted Drug Delivery
    • The compound's ability to form stable linkages with biomolecules allows it to be used in targeted drug delivery systems. Its incorporation into drug conjugates enhances the specificity of drug action.
    • Example: A study demonstrated the use of sulfonyl chloride derivatives in creating prodrugs that release active pharmaceutical ingredients selectively at disease sites, improving therapeutic efficacy while minimizing side effects .
  • Inhibition of Enzymatic Activity
    • Compounds containing sulfonyl chloride groups have been shown to inhibit specific enzymes, such as carbonic anhydrase and certain proteases, which are implicated in various diseases.
    • Research Insight: Inhibitors derived from this compound have been studied for their potential in treating conditions like glaucoma and cancer due to their enzyme inhibition capabilities .

Applications in Material Science

  • Polymer Synthesis
    • The compound is employed in the synthesis of polymers with sulfonic acid functionalities, which are essential for applications in fuel cells and ion exchange membranes.
    • Data Table: Polymer Properties
    Polymer TypeConductivity (S/cm)Thermal Stability (°C)
    Sulfonated Polystyrene0.01200
    Sulfonated Polyethylene0.05180
  • Surface Modification
    • Surface modification using sulfonyl chlorides can enhance the hydrophilicity and biocompatibility of materials used in biomedical implants.
    • Case Study: Research has shown that modifying titanium implants with sulfonyl chloride derivatives improves cell adhesion and proliferation, leading to better integration with bone tissue .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Functional Group Analysis

The compound shares structural similarities with other aryl sulfonyl chlorides, differing primarily in the substituents on the benzyloxy group. Below is a comparative analysis of its properties and reactivity relative to analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride 2-Cl, 4-F on benzyloxy C₁₃H₉Cl₂FO₃S 335.18 High purity (≥95%), stable crystalline solid
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride 3-Cl, 4-CF₃O on benzyloxy C₁₄H₈ClF₃O₄S 380.73 White solid, LCMS m/z 381 [MH]⁺, ^19F NMR δ 57 (s)
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride (Compound 38) 3-F on benzyloxy C₁₃H₁₀ClFO₃S 308.73 White solid, 92% yield, used in ADAM-17 inhibitor synthesis
4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride (Compound 37) 3-Br on benzyloxy C₁₃H₁₀BrClO₃S 369.64 Yellow oil, 76% yield, moderate reactivity in coupling reactions
4-Phenoxybenzene-1-sulfonyl chloride Unsubstituted phenoxy C₁₂H₉ClO₃S 268.72 Liquid at room temperature, used in sulfonamide synthesis
3-Chloro-4-fluorobenzenesulfonyl chloride Direct Cl and F on benzene ring C₆H₃Cl₂FO₂S 229.06 Simpler structure, lower molecular weight, limited derivatization potential

Physical Properties

  • Solubility : The target compound’s solubility in polar aprotic solvents (e.g., ethyl acetate, DCM) is comparable to analogs like 4-(octyloxy)benzene-1-sulfonyl chloride (C₁₄H₂₁ClO₃S) but lower than derivatives with hydrophilic groups (e.g., 4-methoxy) .
  • Thermal Stability : The trifluoromethoxy-substituted analog decomposes at 200°C, whereas the target compound’s stability is likely higher due to reduced steric hindrance .

Research Findings and Key Differences

  • Trifluoromethoxy vs. Fluoro: The CF₃O group (analog in ) increases molecular weight and lipophilicity, which may enhance membrane permeability in drug design but complicate synthesis.
  • Synthetic Challenges :
    • The target compound’s synthesis requires precise control of halogenation steps to avoid byproducts, whereas bromo or methyl-substituted analogs are more straightforward to prepare .

Biological Activity

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H9Cl2FO3S. This compound is notable for its unique chemical structure, featuring a sulfonyl chloride group and a 2-chloro-4-fluorobenzyl ether group. Its biological activity is of significant interest in medicinal chemistry, particularly for its potential applications in drug development and as a reagent in organic synthesis.

The compound's structure includes:

  • Sulfonyl Chloride Group : A reactive moiety that can participate in nucleophilic substitution reactions.
  • Benzene Ring : Provides stability and can undergo various chemical modifications.

The biological activity of this compound primarily involves the formation of reactive intermediates that can interact with various biological targets. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates. These derivatives may exhibit distinct biological activities based on their specific interactions with cellular components.

Antiproliferative Effects

Research has demonstrated that derivatives of sulfonyl chlorides, including those related to this compound, can exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain sulfonamide derivatives block cell cycle progression and induce cytotoxic effects by targeting the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell death .

Case Studies

  • Antiproliferative Evaluation : A study evaluated the antiproliferative activity of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma). The compounds exhibited IC50 values in the nanomolar range, indicating potent growth inhibition .
    CompoundCell LineIC50 (nM)
    PIB-SO DerivativeHT-2950
    PIB-SO DerivativeM2175
    PIB-SO DerivativeMCF760
  • Mechanistic Insights : The impact of these compounds on cytoskeletal integrity was assessed using immunofluorescence techniques. Results indicated significant disruption of microtubule structures upon treatment with these sulfonamide derivatives .

Applications in Drug Development

The compound has potential applications in developing pharmaceuticals due to its ability to modify biomolecules for studying protein-ligand interactions. Its reactivity allows for the synthesis of various biologically active compounds that could serve as leads in drug discovery .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sulfonyl chlorides:

Compound NameStructure FeaturesNotable Activity
4-(Trifluoromethyl)benzenesulfonyl chlorideTrifluoromethyl groupAnticancer properties
4-Fluorobenzyl chlorideLacks sulfonyl chloride groupLimited reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((2-chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of a pre-functionalized benzene derivative. A two-step approach is often employed:

Etherification : React 2-chloro-4-fluorobenzyl chloride with 4-hydroxybenzenesulfonic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.

Sulfonyl Chloride Formation : Treat the intermediate with chlorinating agents like PCl₅ or SOCl₂. Excess thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours is preferred to maximize conversion .

  • Key Considerations : Moisture must be rigorously excluded to avoid hydrolysis of the sulfonyl chloride group. Yields are optimized by controlling stoichiometry (1:2 molar ratio of intermediate to SOCl₂) and using anhydrous solvents .

Q. How can researchers purify this compound, and what analytical techniques validate its identity?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures. The compound’s melting point (82–84°C) aids in assessing purity .
  • Characterization :
  • NMR : ¹H NMR should show peaks for the benzyl ether (δ 4.6–5.0 ppm, -OCH₂-) and aromatic protons (δ 6.8–7.8 ppm). ¹⁹F NMR confirms the para-fluorine signal (δ -110 to -115 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak at m/z 317.5 (M⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-4-fluorobenzyl group impact reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Hindrance : The ortho-chloro substituent creates steric bulk, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies (e.g., using pseudo-first-order conditions) quantify this effect .
  • Electronic Effects : The electron-withdrawing fluoro group activates the sulfonyl chloride toward nucleophilic attack. Hammett substituent constants (σₚ for -F = +0.06) correlate with reaction rates in SN2 mechanisms .
  • Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., 4-methoxybenzyl derivatives) using HPLC or in situ IR to track consumption of starting material .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. acetonitrile) often arise from residual moisture or impurities.

  • Reproducibility Protocol :

Dry the compound under high vacuum (40°C, 12 hours).

Test solubility in rigorously dried solvents using Karl Fischer titration to confirm H₂O content <50 ppm.

Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements .

  • Case Study : A 2022 study resolved conflicting DMSO solubility (15–25 mg/mL) by identifying trace HCl (from SOCl₂ side reactions) as a confounding factor. Neutralization with NaHCO₃ improved consistency .

Q. How can researchers mitigate hydrolytic instability during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (Ar/N₂) at -20°C in amber vials with molecular sieves (3Å). Avoid plastic containers due to permeability to moisture .
  • Stability Monitoring : Periodically analyze via FTIR for the S=O stretching band (1360–1380 cm⁻¹). A >10% decrease in intensity indicates hydrolysis. Alternatively, use LC-MS to detect sulfonic acid degradation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride

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